(2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
(2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is an organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for this compound.
Mode of Action
Compounds containing indole and thiazole scaffolds are known to interact with their targets in a variety of ways, leading to a range of biological activities . These interactions can result in changes at the molecular and cellular levels, potentially influencing a variety of biological processes.
Biochemical Pathways
Compounds containing indole and thiazole scaffolds have been associated with a variety of biological activities, suggesting that they may influence a wide range of biochemical pathways .
Result of Action
Compounds containing indole and thiazole scaffolds have been associated with a variety of biological activities , suggesting that this compound may have a range of potential effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 2,4-difluorophenyl group: This can be achieved through the fluorination of phenol derivatives.
Synthesis of the 5-methyl-1,3,4-thiadiazole ring: This involves the cyclization of appropriate thiosemicarbazide derivatives.
Coupling of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the 2,4-difluorophenyl group with the 5-methyl-1,3,4-thiadiazole-piperidine intermediate under specific reaction conditions, such as the use of coupling agents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
(2,4-Difluorophenyl)-piperidine derivatives: These compounds share the 2,4-difluorophenyl and piperidine moieties but lack the thiadiazole ring.
Thiadiazole-piperidine derivatives: These compounds contain the thiadiazole and piperidine rings but may have different substituents on the phenyl ring.
Uniqueness
The uniqueness of (2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone lies in its combination of the 2,4-difluorophenyl group with the 5-methyl-1,3,4-thiadiazole and piperidine rings. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(2,4-difluorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3OS/c1-9-18-19-14(22-9)10-3-2-6-20(8-10)15(21)12-5-4-11(16)7-13(12)17/h4-5,7,10H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFGBYBBUQSCPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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